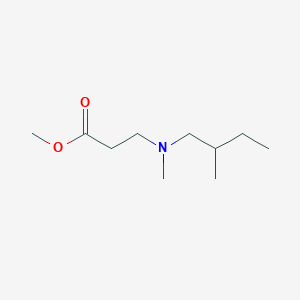

Methyl 3-(methyl(2-methylbutyl)amino)propanoate

Description

Methyl 3-(methyl(2-methylbutyl)amino)propanoate is an ester derivative featuring a propanoate backbone substituted with a methyl and 2-methylbutyl group on the nitrogen atom.

Propriétés

IUPAC Name |

methyl 3-[methyl(2-methylbutyl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-9(2)8-11(3)7-6-10(12)13-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIMQTJDEPRQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN(C)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets and pathways involved in various biological processes. The exact mechanism of action depends on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Differences and Implications

Substituent Effects

- This may also enhance lipid solubility, making it suitable for hydrophobic environments.

- Aromatic/Fluorinated Derivatives : Compounds with difluorophenyl (e.g., ) or bromo/fluoro substituents (e.g., ) exhibit increased aromaticity and electronegativity, favoring π-π interactions and metabolic stability. Fluorine atoms improve bioavailability in drug design.

- Ester vs. Amide Functionality: Ethyl 3-((3-amino-3-oxopropyl)(methyl)amino)propanoate contains an amide group, enabling hydrogen bonding and increased polarity compared to esters.

Physical Properties

Activité Biologique

Methyl 3-(methyl(2-methylbutyl)amino)propanoate is a compound of interest in biological research due to its potential therapeutic properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

Methyl 3-(methyl(2-methylbutyl)amino)propanoate features both an ester and an amino group, allowing it to participate in various chemical reactions. The presence of the amino group enables it to engage in hydrogen bonding and electrostatic interactions with biological molecules, which can influence their function.

The biological activity of Methyl 3-(methyl(2-methylbutyl)amino)propanoate is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical pathways. Its amino group can interact with enzymes or receptors, modulating their activity and leading to various biological effects, including:

- Enzyme modulation : The compound may act on specific enzymes, influencing metabolic pathways.

- Receptor interaction : It has the potential to bind with receptors, possibly affecting signaling pathways.

Biological Activity

Research indicates that Methyl 3-(methyl(2-methylbutyl)amino)propanoate has shown promise in several areas:

- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections.

- Therapeutic Potential : Investigations into related compounds have highlighted their roles as potential therapeutic agents for various diseases, including neurological disorders .

Case Studies

-

Study on GPR88 Activation :

A study explored compounds derived from similar scaffolds that activated the G protein-coupled receptor GPR88. These compounds demonstrated significant effects on behavior related to alcohol consumption in animal models, indicating a pathway for further therapeutic exploration . -

Plant Growth Promotion :

Related compounds have been studied for their ability to promote plant growth through interactions with beneficial microorganisms. These findings suggest that Methyl 3-(methyl(2-methylbutyl)amino)propanoate could also have applications in agricultural biotechnology .

Comparative Analysis

A comparison of Methyl 3-(methyl(2-methylbutyl)amino)propanoate with structurally similar compounds reveals its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate | Ester + Amino | Antimicrobial potential |

| Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate | Ester + Amino | Enzyme modulation |

| Methyl 3-(methyl(2-methylbutyl)amino)propanoate | Ester + Amino | Potential GPR88 agonist |

Research Findings

Research findings indicate that Methyl 3-(methyl(2-methylbutyl)amino)propanoate's dual functionality (ester and amino groups) allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a valuable candidate for various research applications, including drug development and agricultural uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.